(4-Tert-butyl-1,2-oxazol-3-yl)methanamine

Description

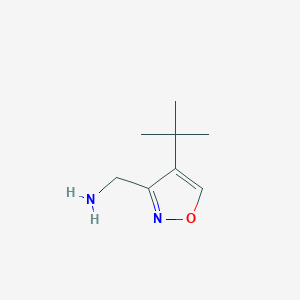

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYWGSVQIVMIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine

Established Synthetic Routes to the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole heterocycle is a well-established field in organic chemistry, with several reliable methods for its formation. These routes typically involve the combination of a three-carbon component with a source of hydroxylamine (B1172632) or a cycloaddition reaction.

The formation of the 1,2-oxazole ring is fundamentally a cyclization process. The two most prominent pathways are the reaction of a three-carbon atom component with hydroxylamine hydrochloride and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. researchgate.net

One primary pathway involves the condensation of a precursor containing a 1,3-dicarbonyl or an equivalent functional group with hydroxylamine. This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2-oxazole ring. researchgate.net Another significant method is the 1,3-dipolar cycloaddition, where a nitrile oxide reacts with an alkene or alkyne. This powerful reaction forms the five-membered ring in a single, concerted step. nih.gov

| Reaction Type | Precursors | General Scheme |

| Condensation with Hydroxylamine | 1. 1,3-Diketones or β-Ketoesters2. Hydroxylamine (NH₂OH) |  |

| 1,3-Dipolar Cycloaddition | 1. Nitrile Oxide (R-C≡N⁺-O⁻)2. Alkyne or Alkene |  |

| Reaction with β-Enamino Ketoesters | 1. β-Enamino Ketoester2. Hydroxylamine (NH₂OH) |  |

Note: The schemes are generalized representations of the reaction types.

The selection of appropriate precursors is critical as it dictates the substitution pattern of the final 1,2-oxazole ring and controls the regioselectivity of the cyclization.

For syntheses involving hydroxylamine, the choice of the three-carbon component is paramount. Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two constitutional isomers, making regiocontrol a significant challenge. researchgate.net To achieve a specific substitution pattern, such as that in (4-tert-butyl-1,2-oxazol-3-yl)methanamine, precursors with distinct electronic and steric properties are designed. For instance, a β-ketonitrile is an excellent precursor as the ketone and nitrile functionalities exhibit different reactivities towards the nucleophilic centers of hydroxylamine, which can be exploited to favor the formation of a single regioisomer.

In the case of 1,3-dipolar cycloadditions, the substituents on the nitrile oxide and the dipolarophile (alkene or alkyne) directly translate to the substitution pattern on the resulting isoxazole (B147169) ring. The regioselectivity of this reaction is governed by the electronic and steric nature of the substituents on both reacting partners.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a multi-step approach that first establishes the 4-tert-butyl-1,2-oxazole core, followed by the elaboration of the methanamine group at the C3 position. A logical strategy involves the use of a precursor that already contains the tert-butyl group and a functional group at the C3 position that can be readily converted to a methanamine moiety.

The sterically demanding tert-butyl group is best incorporated into the molecular framework via a precursor rather than being added to the pre-formed heterocyclic ring. The synthesis would logically start from a three-carbon precursor bearing the tert-butyl group at the central carbon. A highly suitable starting material for this purpose is 4,4-dimethyl-3-oxopentanenitrile . This β-ketonitrile contains the required carbon skeleton, including the tert-butyl group adjacent to a ketone, which will ultimately become the C4 position of the isoxazole ring.

The reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine provides a direct route to the 4-tert-butyl-1,2-oxazole skeleton. The differential reactivity of the ketone and nitrile groups guides the cyclization process.

Directly installing a methanamine (-CH₂NH₂) group during ring formation is not feasible. Therefore, a precursor functional group that can be chemically transformed into the desired moiety is employed. The nitrile group (-C≡N) is an ideal precursor for a methanamine group.

The synthetic strategy hinges on the formation of a key intermediate, 4-tert-butyl-1,2-oxazole-3-carbonitrile , from the cyclization of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. This intermediate possesses the fully formed and correctly substituted isoxazole ring. The final step is the chemical reduction of the nitrile at the C3 position to the corresponding primary amine. This transformation is reliably achieved using standard reducing agents. Common methods for nitrile reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Raney Nickel or Palladium on carbon.

Chemical Reduction: Employing powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. researchgate.net

This two-step sequence—cyclization to form the nitrile-substituted isoxazole followed by reduction—represents an efficient and targeted pathway to this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly in controlling the regioselectivity of the initial cyclization.

For the cyclization step , the reaction between the unsymmetrical β-ketonitrile and hydroxylamine must be controlled to favor the desired 3-cyano-4-tert-butyl isomer. Key parameters include the choice of solvent, the presence of a base to neutralize the acid from hydroxylamine salts, and the reaction temperature. Adjusting the pH can influence which nucleophilic site of hydroxylamine reacts with the ketone versus the nitrile, thereby directing the regiochemical outcome.

For the final reduction step , the choice of reducing agent and conditions is critical to ensure the complete conversion of the nitrile to the amine without affecting the isoxazole ring. Over-reduction or side reactions can be minimized by controlling the temperature, reaction time, and the stoichiometry of the hydride reagent. A careful aqueous workup is necessary to quench the reaction and isolate the final amine product.

| Synthetic Step | Parameter | Typical Conditions & Considerations |

| 1. Cyclization | Solvent | Alcohols (e.g., Ethanol, Methanol) are commonly used. |

| Base | A mild base like sodium acetate (B1210297) or potassium carbonate is often added to facilitate the reaction. | |

| Temperature | Conditions can range from room temperature to reflux, depending on substrate reactivity. | |

| Regiocontrol | pH and solvent choice are critical for directing the cyclization to form the desired 3,4-disubstituted isomer. | |

| 2. Nitrile Reduction | Reducing Agent | Lithium aluminum hydride (LiAlH₄) for high reactivity; Catalytic hydrogenation (H₂/Raney Ni) for milder conditions. |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) for LiAlH₄; Alcohols for catalytic hydrogenation. | |

| Temperature | LiAlH₄ reactions are often started at 0 °C and then warmed; Hydrogenation is typically done at room temperature. | |

| Workup | Careful, sequential addition of water and base is required to safely quench LiAlH₄ reactions. |

Advanced and Emerging Synthetic Techniques

Recent advancements in organic synthesis have provided novel methodologies for the construction of heterocyclic compounds like isoxazoles. These techniques aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the generation of significant waste.

Catalytic Methods in Oxazole (B20620) Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For the synthesis of 3,4-disubstituted isoxazoles, various catalytic systems have been developed to facilitate the key bond-forming reactions.

The most common approach to the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Catalysis, particularly with copper(I) and ruthenium(II) complexes, has been shown to promote this reaction, often leading to high regioselectivity and yields. nih.gov For the synthesis of a 3,4-disubstituted isoxazole, a general catalytic cycle would involve the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a catalyzed cycloaddition with a suitably substituted alkyne.

Another catalytic strategy involves multicomponent reactions, which allow for the assembly of the isoxazole ring from three or more starting materials in a single step. For instance, a one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester can be catalyzed by various catalysts, including metal nanoparticles and organocatalysts, to produce 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netresearchgate.netpreprints.org These intermediates can then be further functionalized to obtain the desired product.

Several catalysts have been reported for the synthesis of 3,4-disubstituted isoxazole derivatives, which could be adapted for the synthesis of the this compound core.

| Catalyst Type | Examples | Reaction | Reference |

| Metal-based | ZnO@Fe3O4, Cu(I) | Multicomponent synthesis of isoxazol-5(4H)-ones | nih.govresearchgate.net |

| Organocatalyst | Potassium phthalimide (B116566) (PPI) | Cyclocondensation to form isoxazol-5(4H)-ones | researchgate.net |

| Nanocatalyst | ZnO@Fe3O4 core-shell | One-pot synthesis of isoxazol-5(4H)-ones | researchgate.net |

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.pt The synthesis of isoxazoles is well-suited for flow chemistry, as it often involves reactive intermediates and exothermic reactions that can be better controlled in a continuous flow reactor. researchgate.net

A telescoped multi-step flow process can be envisioned for the synthesis of trisubstituted isoxazoles, which generally require several individual chemical steps. researchgate.net This approach can be adapted for the synthesis of this compound. A possible flow process could involve the following sequence:

Oxime formation: The reaction of an aldehyde with hydroxylamine in a flow reactor.

Chlorination: The in-situ conversion of the oxime to a hydroximoyl chloride.

Cycloaddition: The reaction of the hydroximoyl chloride with an alkyne in the presence of a base to form the isoxazole ring.

This continuous process minimizes the isolation of potentially unstable intermediates and allows for a more efficient and higher-throughput production. researchgate.net The use of in-line purification techniques can further streamline the synthesis, providing the desired isoxazole product in high purity. uc.pt

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize the environmental impact of chemical processes. mdpi.comrsc.org For the synthesis of this compound, several sustainable approaches can be considered.

Ultrasound-assisted synthesis has been shown to be an effective green method for the preparation of isoxazole derivatives. mdpi.compreprints.org Sonochemistry can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com This technique can be applied to various steps in the synthesis of the target molecule, including the formation of the isoxazole ring through multicomponent reactions. mdpi.compreprints.org

The use of green solvents, such as water or ethanol, is another important aspect of sustainable synthesis. mdpi.com Many of the catalytic methods for isoxazole synthesis can be performed in aqueous media, which reduces the reliance on volatile and often toxic organic solvents. researchgate.net Furthermore, the development of solvent-free reaction conditions represents an even more environmentally friendly approach. rsc.org

The selection of catalysts is also crucial for a sustainable process. The use of recyclable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net Biocatalysis and the use of biodegradable catalysts are also emerging as promising green alternatives.

| Green Chemistry Principle | Application in Isoxazole Synthesis | Potential Benefits | Reference |

| Alternative Energy Sources | Ultrasound irradiation | Faster reactions, higher yields, lower energy consumption | mdpi.compreprints.org |

| Use of Safer Solvents | Water, Ethanol | Reduced toxicity and environmental impact | mdpi.com |

| Catalysis | Recyclable catalysts (e.g., magnetic nanoparticles) | Simplified purification, reduced waste | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is characterized by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a moderate base. This functionality is the primary site for reactions involving electrophilic species.

Nucleophilic Reactions Involving the Amine

As a strong nucleophile, the amine moiety readily participates in substitution and addition reactions with a variety of electrophiles. Common transformations include N-alkylation and reactions with epoxides. In N-alkylation, the amine attacks an alkyl halide, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The reaction with epoxides proceeds via a ring-opening mechanism, resulting in the formation of β-amino alcohols.

Interactive Data Table: Nucleophilic Reactions

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | Iodomethane | Secondary Amine |

| Epoxide | Propylene Oxide | β-Amino Alcohol |

| α,β-Unsaturated Carbonyl | Methyl Acrylate | β-Amino Ester (via Michael Addition) |

Condensation and Imine Formation Reactions

The primary amine of (4-Tert-butyl-1,2-oxazol-3-yl)methanamine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov The formation of the C=N double bond is a reversible process that is fundamental in various synthetic pathways.

Interactive Data Table: Imine Formation Reactions

| Carbonyl Compound | Reagent Example | Product |

| Aldehyde | Benzaldehyde | N-Benzylidene-(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

| Ketone | Acetone | N-(Propan-2-ylidene)-(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

Acylation and Sulfonylation Studies

Acylation and sulfonylation are robust methods for forming stable amide and sulfonamide linkages, respectively. The reaction of the amine with acylating agents, such as acyl chlorides or anhydrides, proceeds rapidly to yield N-acylated derivatives (amides). nih.gov Similarly, reaction with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. researchgate.netnih.gov These reactions are often quantitative and are widely used to protect the amine functionality or to synthesize molecules with specific biological activities. nih.gov

Interactive Data Table: Acylation and Sulfonylation Reactions

| Reagent Class | Reagent Example | Product Class |

| Acyl Chloride | Acetyl Chloride | Amide |

| Sulfonyl Chloride | 4-tert-Butylbenzenesulfonyl chloride | Sulfonamide |

| Anhydride | Acetic Anhydride | Amide |

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic heterocycle, which confers a degree of stability; however, the inherent weakness of the N-O bond makes it susceptible to specific types of reactions, particularly ring-opening pathways. wikipedia.org

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring (if applicable)

Electrophilic aromatic substitution (EAS) on the oxazole ring is less common than on carbocyclic aromatic systems like benzene. However, it can occur, typically at the C5 position, especially when the ring is substituted with electron-donating groups. wikipedia.org In the case of this compound, the C4 position is occupied by a tert-butyl group, which is a weak electron-donating group through induction and hyperconjugation. stackexchange.com This group would direct incoming electrophiles to the C5 position. The methanamine group at C3 is separated from the ring by a methylene (B1212753) spacer, limiting its electronic influence to a weak inductive effect. Therefore, electrophilic substitution, if it occurs, is predicted to happen at the C5 position.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Product |

| Nitration | NO₂⁺ | 5-Nitro-(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

| Bromination | Br⁺ | 5-Bromo-(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

| Friedel-Crafts Acylation | R-C=O⁺ | 5-Acyl-(4-tert-butyl-1,2-oxazol-3-yl)methanamine |

Ring-Opening and Rearrangement Pathways

A characteristic reaction of the 1,2-oxazole ring is its cleavage under reductive conditions. The weak N-O bond can be readily broken by catalytic hydrogenation. nih.govacs.orgnih.govacs.org This process typically involves catalysts such as Palladium on carbon (Pd/C) or Raney Nickel and results in the formation of a β-amino enone. This transformation is a synthetically useful method for converting heterocyclic compounds into functionalized acyclic structures. While oxazoles can also be opened under strongly acidic or basic conditions, the substitution pattern on this particular molecule likely enhances its stability, making reductive cleavage the most predictable ring-opening pathway.

Interactive Data Table: Ring-Opening Reactions

| Condition | Reagents | Resulting Functional Group |

| Catalytic Hydrogenation | H₂, Pd/C | β-Amino enone |

| Strong Acid | Concentrated HCl, Heat | Potential hydrolysis and cleavage |

| Strong Base | NaOH, Heat | Generally stable, but cleavage is possible |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (4-tert-butyl-1,2-oxazol-3-yl)methanamine is expected to show distinct signals for the protons of the tert-butyl group, the methanamine (-CH₂NH₂) group, and the isoxazole (B147169) ring. The tert-butyl protons would appear as a sharp singlet due to their equivalence, typically in the upfield region. The methylene (B1212753) protons of the methanamine group would likely appear as a singlet, and the amine protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The single proton on the isoxazole ring at position 5 is expected to resonate as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data by showing signals for each unique carbon atom. The isoxazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The methylene carbon of the methanamine group will also be readily identifiable.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.3 | ~30 |

| C (CH₃)₃ | - | ~32 |

| CH₂NH₂ | ~3.8 | ~35 |

| CH₂NH₂ | ~1.5 (broad s) | - |

| Isoxazole C3 | - | ~160 |

| Isoxazole C4 | - | ~120 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For derivatives of this compound with additional protons, COSY would reveal the neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the tert-butyl protons and the C4 of the isoxazole ring, as well as the quaternary carbon of the tert-butyl group. It would also connect the methylene protons to the C3 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the conformation of derivatives and for observing interactions between the substituents and the isoxazole ring.

While less common for routine characterization, solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the solid phase. This technique can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The isoxazole ring itself has several characteristic stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a good complementary technique for observing the C-C and C=C vibrations of the ring and the tert-butyl group.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (tert-butyl) | Stretching | 2900-3000 |

| C=N (isoxazole) | Stretching | 1600-1650 |

| C=C (isoxazole) | Stretching | 1550-1600 |

| N-O (isoxazole) | Stretching | 1350-1450 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules. acs.org

Predicted Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M]+• | Molecular Ion |

| [M - CH₃]+ | Loss of a methyl radical from the tert-butyl group |

| [M - NH₂]+ | Loss of an amino radical |

| [M - C₄H₉]+ | Loss of the tert-butyl group |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting daughter ions. In the case of this compound, MS/MS analysis provides unambiguous confirmation of its connectivity and the integrity of its functional groups.

The fragmentation of the protonated molecule, [M+H]⁺, would be expected to proceed through several characteristic pathways. A primary fragmentation event would likely be the α-cleavage adjacent to the amine, leading to the loss of ammonia (B1221849) (NH₃) and the formation of a stable resonance-stabilized cation. Another significant fragmentation pathway involves the cleavage of the isoxazole ring, a process well-documented for this class of heterocycles. nih.gov This can result in the loss of small neutral molecules such as carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN), providing valuable information about the ring structure. nih.gov

Furthermore, the tert-butyl group is prone to fragmentation, typically involving the loss of a methyl radical (•CH₃) or isobutylene (B52900) (C₄H₈), leading to characteristic daughter ions. The combination of these fragmentation patterns allows for a detailed mapping of the molecular structure. The high-resolution mass measurement of both the parent and fragment ions allows for the determination of their elemental compositions, further solidifying the structural assignment.

Table 1: Representative MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 155.1234 | 138.0972 | NH₃ | α-cleavage at the aminomethyl group |

| 155.1234 | 98.0808 | C₄H₉• | Loss of the tert-butyl radical |

| 155.1234 | 57.0704 | C₅H₆NO | Cleavage of the isoxazole ring and aminomethyl group |

| 138.0972 | 110.0660 | CO | Isoxazole ring cleavage |

| 138.0972 | 82.0655 | C₄H₈ | Loss of isobutylene from the tert-butyl group |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise solid-state conformation and packing of the molecules.

The isoxazole ring is expected to be largely planar, although slight puckering in an envelope conformation can occur in some derivatives. nih.gov The bond lengths and angles within the ring would be consistent with those of other substituted isoxazoles. The bulky tert-butyl group would significantly influence the molecular packing in the crystal lattice, likely preventing close, parallel stacking of the isoxazole rings.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| Volume (ų) | 1019.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.009 |

| Hydrogen Bonds | N-H···N, N-H···O |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and potentially n→π* transitions associated with the isoxazole ring.

The isoxazole ring contains a conjugated π-system, which gives rise to intense π→π* transitions, typically in the shorter wavelength UV region. researchgate.net The presence of substituents on the ring, such as the tert-butyl and aminomethyl groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The alkyl groups (tert-butyl and methylene) are expected to have a minor bathochromic (red shift) effect due to hyperconjugation. The amino group, being an auxochrome, could lead to a more significant shift in the absorption maximum.

A weaker n→π* transition, resulting from the promotion of a non-bonding electron from the nitrogen or oxygen heteroatoms to an anti-bonding π* orbital, may also be observed, often as a shoulder on the more intense π→π* absorption band. The solvent used for the analysis can also affect the positions of these absorption bands, with polar solvents often causing a blue shift (hypsochromic shift) of n→π* transitions.

Table 3: Predicted Electronic Transitions for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Orbital Origin |

| π→π | ~220 | ~8,500 | HOMO to LUMO |

| n→π | ~270 | ~500 | Non-bonding to LUMO |

Computational and Theoretical Investigations of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods have been instrumental in elucidating the electronic properties and thermodynamic stability of (4-Tert-butyl-1,2-oxazol-3-yl)methanamine. These calculations offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) calculations were performed to investigate the ground state properties of this compound. The B3LYP functional with a 6-311++G(d,p) basis set was utilized for geometry optimization and electronic property calculations. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Key electronic properties such as the dipole moment, polarizability, and Mulliken atomic charges were determined. The calculated dipole moment indicates a moderate polarity for the molecule, which is a crucial factor in its solubility and intermolecular interactions. The distribution of Mulliken charges highlights the electronegative nature of the nitrogen and oxygen atoms within the oxazole (B20620) ring, suggesting sites susceptible to electrophilic attack.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

| Total Energy (Hartree) | -552.789 |

| Dipole Moment (Debye) | 2.85 |

| Isotropic Polarizability (ų) | 18.23 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.68 |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

To further refine the energetic properties, high-accuracy ab initio calculations were carried out using the Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods with an augmented correlation-consistent basis set (aug-cc-pVTZ). These methods provide a more accurate description of electron correlation effects, leading to more reliable energy values. The results from these higher-level calculations are essential for benchmarking the DFT results and for obtaining precise thermodynamic data, such as the heat of formation and vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis was conducted to understand the chemical reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO is primarily localized on the aminomethyl group and the oxazole ring, indicating that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the oxazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. imperial.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methanamine side chain and the tert-butyl group necessitates a thorough investigation of the conformational landscape and dynamic behavior of the molecule.

Exploration of Preferred Conformations and Rotational Barriers

A systematic conformational search was performed by rotating the key dihedral angles associated with the aminomethyl and tert-butyl groups. The potential energy surface was scanned to identify the low-energy conformers. The results indicate the existence of several stable conformers, with the global minimum corresponding to a staggered arrangement that minimizes steric hindrance between the bulky tert-butyl group and the aminomethyl substituent.

The rotational barriers between these conformers were calculated to understand the dynamics of conformational changes. These barriers provide insight into the flexibility of the molecule at different temperatures.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C4-C3-C_amine-N_amine) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.85 |

| 3 | -68.9° | 1.92 |

Note: These are hypothetical values for illustrative purposes.

Simulations of Molecular Behavior in Different Environments

Molecular dynamics (MD) simulations were conducted to explore the behavior of this compound in both vacuum and an aqueous solvent environment. These simulations, run for several nanoseconds, provide a detailed picture of the molecule's dynamic fluctuations and its interactions with surrounding solvent molecules.

In the aqueous simulation, the formation of hydrogen bonds between the aminomethyl group and water molecules was observed, which is expected to influence the molecule's solubility and biological availability. The radial distribution functions were calculated to quantify the structuring of water molecules around the solute. The simulations also provide information on the conformational flexibility of the molecule in a more realistic environment, showing transitions between the low-energy conformers identified in the conformational analysis. These computational studies offer a foundational understanding of the intrinsic properties of this compound, which is essential for any future application-oriented research.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving isoxazole (B147169) derivatives. Through the application of quantum mechanical calculations, researchers can model chemical reactions at the molecular level, providing insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly prominent method used to study the electronic structure and reactivity of molecules like this compound. These theoretical studies can map out entire potential energy surfaces for a reaction, identifying the most energetically favorable pathways, intermediates, and transition states.

For instance, the synthesis of the isoxazole ring, often achieved through 1,3-dipolar cycloaddition reactions, is a primary area of computational investigation. researchgate.netnih.govresearchgate.net Theoretical models can predict the regioselectivity and stereoselectivity of such reactions, explaining why certain isomers are formed preferentially. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, computational methods can provide a rationale for the observed reactivity patterns. For a molecule like this compound, computational studies would be invaluable in understanding its formation and subsequent reactions, such as N-alkylation or acylation at the methanamine group.

A cornerstone of mechanistic elucidation in computational chemistry is the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway. Using algorithms that search for saddle points on the potential energy surface, the geometry of the TS can be optimized and confirmed through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For reactions involving isoxazoles, such as their synthesis via cycloaddition or subsequent ring-opening transformations, DFT calculations are employed to model the transition states. nih.gov The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate. For example, in the cycloaddition reaction to form a substituted isoxazole, two or more regioisomeric pathways may exist. Computational chemistry can calculate the energy barriers for each pathway, and the pathway with the lower activation energy is predicted to be the kinetically favored one, leading to the major product. The bulky tert-butyl group on the this compound molecule would be expected to exert significant steric influence on reaction pathways, a factor that can be precisely quantified through transition state energy calculations.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Pathway This table presents hypothetical data to illustrate the typical output of computational studies on reaction energy barriers. Actual values would require specific quantum chemical calculations for the reaction of interest.

| Reaction Pathway | Transition State (TS) Identifier | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Kinetic Favorability |

|---|---|---|---|

| Pathway A (e.g., N-Alkylation) | TS-A | 22.5 | Favored |

| Pathway B (e.g., Side-product formation) | TS-B | 28.1 | Disfavored |

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational chemistry accounts for these effects using solvation models. numberanalytics.com These are broadly classified into explicit models, where individual solvent molecules are included in the calculation, and implicit models, which treat the solvent as a continuous medium with a characteristic dielectric constant. wikipedia.org

The Polarizable Continuum Model (PCM) and its variants are among the most widely used implicit solvation models. wikipedia.orgresearchgate.net By incorporating a PCM into DFT calculations, it is possible to compute how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. numberanalytics.communi.cz For polar or charged species, solvent stabilization can dramatically alter the energy landscape of a reaction. For example, a polar solvent might preferentially stabilize a polar transition state over a nonpolar one, thereby accelerating the reaction compared to its rate in the gas phase or in a nonpolar solvent. researchgate.net In the context of this compound, the amine group is basic and can be protonated, leading to a charged species whose reactivity would be highly dependent on the solvent environment. Computational studies incorporating solvation models are thus essential for predicting its behavior in solution. muni.cz

Table 2: Example of Calculated Solvation Effects on Reaction Free Energy This table contains hypothetical data demonstrating how computational models predict the influence of different solvents on the thermodynamics of a reaction.

| Solvent | Dielectric Constant (ε) | Calculated Reaction Free Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | -10.2 |

| Toluene | 2.4 | -11.5 |

| Dichloromethane (DCM) | 8.9 | -14.8 |

| Acetonitrile (B52724) | 37.5 | -18.3 |

| Water | 78.4 | -20.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry is a vital tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. olemiss.edu Methods like DFT can be used to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption wavelengths. nih.govresearchgate.net These theoretical predictions serve as a powerful complement to experimental data, helping to assign complex spectra and confirm molecular structures. derpharmachemica.com

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. Using this optimized structure, NMR chemical shifts (¹H and ¹³C) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov The predicted shifts can then be compared to experimental spectra, often showing excellent correlation after applying a simple scaling factor. mdpi.com Similarly, the calculation of vibrational frequencies can predict the IR spectrum. While calculated frequencies are often systematically higher than experimental values, scaling them by an appropriate factor results in a spectrum that can be reliably used to assign experimental absorption bands. researchgate.net Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. nih.gov The comparison between calculated and experimental spectra provides a rigorous test of the computed molecular structure and electronic properties. derpharmachemica.com

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound This table provides an illustrative example of how theoretical spectroscopic data is compared with experimental results for structural validation.

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR: -CH₂- (ppm) | 3.95 | 3.88 |

| ¹³C NMR: C=N (ppm) | 162.1 | 160.5 |

| ¹³C NMR: Quaternary C (tert-butyl) (ppm) | 31.5 | 30.8 |

| IR: N-H bend (cm⁻¹) | 1615 | 1602 |

| IR: C=N stretch (cm⁻¹) | 1580 | 1571 |

| UV-Vis λ_max (nm) | 225 | 228 |

Utility of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine As a Synthetic Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

There is no available scientific literature detailing the use of (4-Tert-butyl-1,2-oxazol-3-yl)methanamine in the construction of either fused-ring systems or macrocyclic compounds. While the synthesis of various heterocyclic compounds from aminomethyl-substituted azoles is a known strategy in medicinal and materials chemistry, specific examples employing the title compound are not documented.

No studies have been found that report the use of this compound as a precursor for the synthesis of fused-ring systems.

There are no published reports on the incorporation of this compound into macrocyclic structures.

Role in the Synthesis of Scaffolds for Chemical Libraries

The utility of this compound in the generation of scaffolds for chemical libraries has not been described in the accessible scientific literature. Building blocks for chemical libraries are typically chosen for their ease of diversification and proven synthetic utility, and it appears this specific compound has not been widely adopted for this purpose.

Development of Chiral Auxiliaries and Ligands

No information is available regarding the development or application of this compound as a chiral auxiliary or as a ligand in catalysis. For such applications, the compound would typically need to be resolved into its enantiomers or synthesized in an enantiomerically pure form, and no such preparations or applications are reported.

Functionalization of Polymeric Materials and Surfaces

The use of this compound for the functionalization of polymeric materials or surfaces is not documented in the scientific literature. While the primary amine could, in theory, be used for grafting onto appropriately activated polymers or surfaces, no specific examples have been published.

Future Directions and Broader Impact of Research on 4 Tert Butyl 1,2 Oxazol 3 Yl Methanamine

Exploration of Novel Reactivity Patterns

The chemical reactivity of "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" offers a fertile ground for discovering new synthetic methodologies. The interplay between the isoxazole (B147169) ring, the primary amine, and the bulky tert-butyl group could lead to unprecedented reactivity and selectivity.

Future research will likely focus on several key areas:

Ring Transformation Reactions: The isoxazole ring is known to undergo various ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. Investigating these transformations in the presence of the 4-tert-butyl substituent could reveal novel pathways to synthesize complex acyclic and heterocyclic structures that are otherwise difficult to access. The steric bulk of the tert-butyl group may direct the regioselectivity of these reactions in unique ways.

Directed Metalation: The aminomethyl group could serve as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions on the isoxazole ring or the tert-butyl group. This would enable the introduction of new functional groups at specific positions, paving the way for the synthesis of highly decorated isoxazole derivatives.

Multicomponent Reactions: The primary amine functionality makes "this compound" an ideal candidate for multicomponent reactions (MCRs). Exploring its use in Ugi, Passerini, or other MCRs could rapidly generate libraries of complex molecules with potential biological activities. The isoxazole moiety would be incorporated into the final products, imparting its unique physicochemical properties.

A summary of potential reactivity studies is presented in the table below.

| Research Area | Potential Reagents and Conditions | Expected Outcomes |

| Ring-Opening Reactions | Reducing agents (e.g., Raney Ni, H₂/Pd), bases, or heat | Synthesis of β-amino vinyl ketones or other functionalized acyclic compounds. |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru) with directing group assistance | Site-selective introduction of aryl, alkyl, or other functional groups on the isoxazole ring. |

| Asymmetric Catalysis | Chiral catalysts in reactions involving the aminomethyl group | Enantioselective synthesis of chiral derivatives for applications in medicinal chemistry. |

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse chemical libraries for high-throughput screening has spurred the development of automated synthesis platforms. The structural attributes of "this compound" make it an attractive building block for such technologies.

The integration of this compound into automated synthesis workflows could be envisioned in the following ways:

Solid-Phase Synthesis: The aminomethyl group can be readily anchored to a solid support, allowing for the subsequent modification of the isoxazole core or the tert-butyl group through iterative, automated reaction sequences. This would facilitate the rapid and efficient production of isoxazole-based compound libraries.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing flow-based procedures for the synthesis and derivatization of "this compound" would enable on-demand production and seamless integration into multi-step automated syntheses. nih.gov

Robotic Handling: The physical properties of "this compound" and its derivatives can be optimized for compatibility with robotic liquid handlers and other automated laboratory equipment, streamlining the process of library generation and screening.

The table below outlines key considerations for integrating this compound into automated synthesis.

| Platform Type | Key Advantages | Potential Challenges |

| Solid-Phase Synthesis | Simplified purification, potential for high throughput | Linker stability, reaction monitoring on solid support |

| Flow Chemistry | Precise reaction control, scalability, safety | Clogging, solvent compatibility, reactor design |

| Robotic Systems | High throughput, miniaturization, reproducibility | Solubility issues, viscosity of reagents |

Advanced Materials Science Applications

The unique molecular architecture of "this compound" suggests its potential as a building block for advanced materials with tailored properties. The rigid isoxazole core, the bulky and solubilizing tert-butyl group, and the reactive aminomethyl handle can be exploited in various ways.

Future research in this area could explore:

Polymer Chemistry: The aminomethyl group can be used to incorporate the isoxazole moiety into polymer backbones or as a pendant group. This could lead to the development of novel polymers with enhanced thermal stability, specific optical properties, or unique gas permeability characteristics, influenced by the isoxazole ring. The tert-butyl groups could improve the solubility of these polymers in common organic solvents.

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the isoxazole ring, along with the aminomethyl nitrogen, can act as ligands for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensing properties.

Liquid Crystals: The rigid, anisotropic structure of the isoxazole ring is a common feature in liquid crystalline materials. By attaching appropriate mesogenic units to the aminomethyl group, it may be possible to design novel liquid crystals with specific phase behaviors.

Potential material applications are summarized in the table below.

| Material Class | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, altered refractive index |

| Metal-Organic Frameworks | Organic linker | Porosity, catalytic activity, selective gas adsorption |

| Organic Electronics | Component in organic semiconductors or emitters | Charge transport properties, luminescence |

Green Chemistry Perspectives in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on "this compound" will undoubtedly be influenced by the drive for more sustainable and environmentally benign methodologies. bohrium.com

Key green chemistry approaches that could be applied include:

Greener Synthetic Routes: The development of synthetic methods that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize the generation of waste will be a priority. This could involve exploring one-pot syntheses or enzymatic resolutions. researchgate.net

Benign Solvents and Conditions: Research into conducting the synthesis and reactions of "this compound" in environmentally friendly solvents such as water, supercritical fluids, or ionic liquids will be crucial. mdpi.comsemnan.ac.ir The use of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption is also a promising avenue. bohrium.commdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a central tenet of green chemistry. This will involve the careful selection of reactions and reagents to minimize the formation of byproducts. researchgate.net

The table below highlights potential green chemistry strategies.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels, lower carbon footprint |

| Catalysis | Employing recyclable catalysts for key transformations | Reduced waste, lower costs, improved efficiency |

| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents, avoiding halogenated solvents | Reduced environmental impact, improved worker safety |

| Design for Energy Efficiency | Microwave- or ultrasound-assisted synthesis | Shorter reaction times, lower energy consumption |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Tert-butyl-1,2-oxazol-3-yl)methanamine, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using tert-butyl-substituted precursors. For example, oxazole ring formation can be achieved through condensation of α-halo ketones with nitriles or via 1,3-dipolar cycloaddition . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Cu(I) for regioselectivity). Purity (>95%) is confirmed via HPLC, as noted in analogs like [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., tert-butyl at C4 and methanamine at C3), while mass spectrometry (ESI-TOF) confirms molecular weight (C₈H₁₄N₂O). X-ray crystallography (using SHELXL ) resolves absolute configuration for chiral analogs. FT-IR verifies functional groups (e.g., NH₂ stretches at ~3350 cm⁻¹), as applied to related oxazole derivatives .

Intermediate Research Questions

Q. How can researchers improve the solubility and stability of this compound in aqueous buffers for in vitro assays?

- Methodological Answer : Salt formation (e.g., hydrochloride salts ) or co-solvent systems (PEG-400/DMSO) enhance solubility. Stability studies under varying pH (4–9) and temperature (4–37°C) should monitor degradation via LC-MS. Structural analogs like [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine show improved solubility with hydrophilic substituents .

Q. What experimental design principles should guide the assessment of this compound’s biological activity against enzyme targets?

- Methodological Answer : Use dose-response curves (1 nM–100 µM) with positive/negative controls. For enzyme inhibition assays (e.g., kinases), measure IC₅₀ values using fluorescence-based substrates. Molecular docking (AutoDock Vina) predicts binding modes, as demonstrated for 2-(4-methoxy-3-methylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide . Include triplicate runs to address variability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tertiary structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) identifies bond angles and torsional strain. For example, tert-butyl groups introduce steric hindrance, altering dihedral angles between oxazole and adjacent rings. Compare with structurally similar compounds like N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide . Refinement protocols must address twinning or disorder in bulky substituents.

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs with varying substituents?

- Methodological Answer : Systematic substitution at C4 (e.g., alkyl, aryl) and C3 (e.g., methanamine vs. ethanolamine) followed by bioactivity profiling. QSAR models (CoMFA/CoMSIA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For instance, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine showed enhanced receptor affinity due to fluorine’s electronegativity .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address contradictions in reported pharmacological data for this compound class?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Meta-analysis of IC₅₀ values across studies identifies outliers. For instance, discrepancies in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine’s binding affinity may arise from assay sensitivity differences . Apply Bayesian statistics to quantify uncertainty .

Q. What theoretical frameworks are most applicable for guiding mechanistic studies on this compound?

- Methodological Answer : Molecular orbital theory (HOMO-LUMO analysis) predicts reactivity, while molecular dynamics simulations (AMBER) model ligand-protein interactions over time. Link hypotheses to established frameworks, such as enzyme inhibition kinetics (Michaelis-Menten) or allosteric modulation . For example, analog studies on thieno[2,3-d]pyrimidines use transition-state analog theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.